![molecular formula C12H7ClN2OS B1347209 6-(4-Clorofenil)imidazo[2,1-b][1,3]tiazol-5-carbaldehído CAS No. 82588-41-8](/img/structure/B1347209.png)

6-(4-Clorofenil)imidazo[2,1-b][1,3]tiazol-5-carbaldehído

Descripción general

Descripción

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound known for its unique structure and properties.

Aplicaciones Científicas De Investigación

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Métodos De Preparación

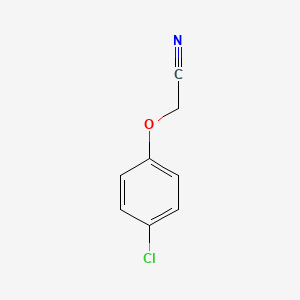

The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2-aminothiazole under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters to increase yield and purity .

Análisis De Reacciones Químicas

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Mecanismo De Acción

The primary mechanism of action of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with the constitutive androstane receptor (CAR). By binding to CAR, the compound induces nuclear translocation and activation of this receptor, leading to the modulation of gene expression involved in detoxification and metabolism . This interaction is crucial for its potential therapeutic effects, particularly in the context of cancer treatment .

Comparación Con Compuestos Similares

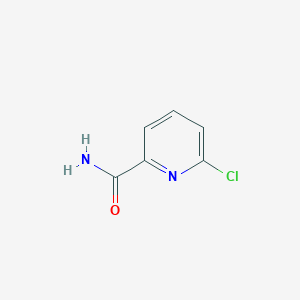

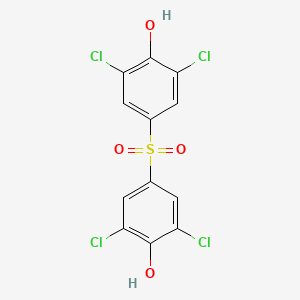

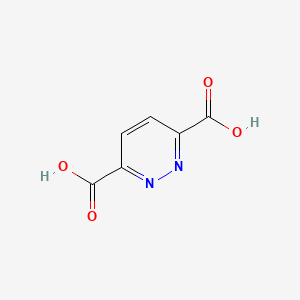

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other imidazothiazole derivatives, such as:

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but with a methyl group instead of a chlorine atom.

6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Contains a bromine atom instead of chlorine.

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde:

Propiedades

IUPAC Name |

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZYUQDDVHXBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318569 | |

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82588-41-8 | |

| Record name | 82588-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

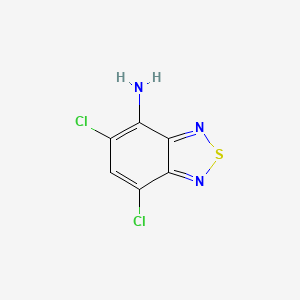

Q1: What is the primary target of CITCO?

A: CITCO primarily targets the constitutive androstane receptor (CAR, NR1I3), a nuclear receptor involved in regulating xenobiotic and endobiotic metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of CITCO activating CAR?

A: CITCO activation of CAR leads to the induction of genes encoding drug-metabolizing enzymes, particularly those from the cytochrome P450 (CYP) family, and drug transporters. These include CYP2B6, CYP3A4, and UGT1A1, among others. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: How does CITCO exert its effect on CAR at the molecular level?

A: CITCO directly binds to the ligand-binding domain of CAR, leading to its activation. This activation triggers the recruitment of coactivators, such as steroid receptor coactivator 1 (SRC-1) and glucocorticoid receptor-interacting protein 1 (GRIP-1), to the receptor complex. [, , , , , , , , , , , , , , , , , , , , , ] This complex subsequently binds to specific DNA sequences within the promoter regions of target genes, thereby inducing their transcription.

Q4: Is the activation of CAR by CITCO species-specific?

A: Yes, CITCO exhibits species-specificity in its activation of CAR. It primarily acts as an agonist for human CAR (hCAR) and is less effective in activating mouse CAR (mCAR). [, , , ]

Q5: Does CITCO impact the intracellular localization of CAR?

A: Studies have shown that CITCO treatment can induce nuclear translocation of CAR in certain cell types, such as COS1 cells. [] This translocation is essential for CAR to exert its transcriptional regulatory effects.

Q6: What is the molecular formula and weight of CITCO?

A6: The specific information regarding the molecular formula and weight of CITCO was not directly provided in the set of research papers you provided.

Q7: Is there any information on the spectroscopic data of CITCO?

A7: None of the provided research papers discuss the spectroscopic characterization of CITCO.

Q8: What is known about the stability of CITCO under various conditions?

A8: The provided research papers do not detail the stability of CITCO under various conditions. This information is crucial for understanding its storage requirements and potential for degradation during experiments.

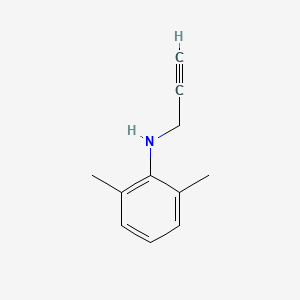

Q9: How do structural modifications of CITCO affect its activity, potency, and selectivity?

A: While the provided research papers don't extensively cover CITCO modifications, one study investigated the impact of the five-amino-acid insertion present in the hCAR3 splicing variant. [] It revealed that the presence of a single alanine residue within this insertion is crucial for switching the constitutively active hCAR1 to the xenobiotic-sensitive hCAR3.

Q10: Are there any known analogs of CITCO with improved pharmacological properties?

A: One study identified a novel class of direct human CAR agonists - 2-(3-methoxyphenyl)quinazoline derivatives. [] These compounds demonstrated more potent activation of hCAR than CITCO and also exhibited activity towards other xenobiotic receptors like PXR, AHR, and the vitamin D receptor.

Q11: What cell-based assays are commonly used to investigate CITCO's effects?

A: Luciferase reporter gene assays are widely employed to study CITCO's ability to activate CAR and PXR. These assays utilize reporter plasmids containing CAR/PXR response elements linked to a luciferase gene, allowing for quantification of receptor activation by measuring luciferase activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q12: What in vitro models are used to study the effects of CITCO on drug metabolism?

A: Primary human hepatocytes and various human liver-derived cell lines, such as HepG2, HepaRG, and Fa2N-4 cells, are commonly used to study CITCO-mediated induction of drug-metabolizing enzymes. These models allow for the assessment of changes in gene expression, protein levels, and enzyme activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q13: What animal models have been used to study CITCO's effects in vivo?

A: Mouse models, including wild-type and CAR knockout mice, are commonly used to investigate the in vivo effects of CITCO on drug metabolism, gene regulation, and potential therapeutic applications. [, , , ] Humanized CAR mice, expressing human CAR instead of the mouse ortholog, are particularly valuable for studying human-specific responses to CITCO. []

Q14: What is known about the toxicity profile of CITCO?

A14: The provided research papers primarily focus on the molecular mechanisms and in vitro effects of CITCO, with limited information on its toxicological profile. Further studies are needed to fully assess its safety profile for potential therapeutic applications.

Q15: Have there been any studies on targeted delivery of CITCO?

A15: None of the provided research papers discuss targeted delivery strategies for CITCO.

Q16: What are the limitations of current in vitro models for studying CITCO?

A: Immortalized cell lines, although readily available and easy to maintain, may not fully recapitulate the complex interplay of different cell types and signaling pathways present in the liver. Additionally, differences in CAR expression levels and constitutive activity between cell lines and primary hepatocytes can influence the observed effects of CITCO. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

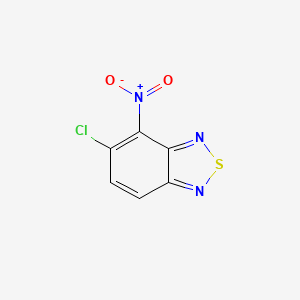

![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)

![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)